3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
3-(Cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazinone class, characterized by a central triazinone ring substituted with a cyclopentylamino group at position 3 and a 4-methylbenzyl moiety at position 4. The compound’s activity is likely influenced by its substituents: the cyclopentylamino group may enhance lipophilicity and membrane permeability, while the 4-methylbenzyl moiety could modulate steric and electronic interactions with biological targets .
Properties
IUPAC Name |
3-(cyclopentylamino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-6-8-12(9-7-11)10-14-15(21)18-16(20-19-14)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H2,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQVEJNZAMGIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article summarizes the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Synthesis and Characterization
The synthesis of 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves multi-step reactions that incorporate cyclopentylamine and 4-methylbenzyl isocyanate. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has been evaluated in various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that triazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have demonstrated cytotoxicity against K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. The introduction of specific substituents on the triazine ring can enhance this activity.
Table 1: Cytotoxicity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one | K-562 | TBD |
| Similar Triazine Derivative | MCF-7 | TBD |
Antimicrobial Activity
Triazine derivatives have also shown antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
The mechanisms through which 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exerts its biological effects may include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Multidrug Resistance Modulation : Some studies indicate that triazine derivatives may overcome multidrug resistance by inhibiting efflux pumps in resistant cancer cells.
Case Studies
Several case studies highlight the efficacy of triazine derivatives:
- Study on K-562 Cells : A recent study evaluated the effects of various triazine derivatives on K-562 cells, showing a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Screening : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, where triazine derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Contributions
| Compound Name | Substituents (Position 3 and 6) | Key Activity/Application | References |
|---|---|---|---|
| 3-(Cyclopentylamino)-6-(4-methylbenzyl)-... | Cyclopentylamino, 4-methylbenzyl | Not explicitly reported | [14] |
| 3-(Ethylideneamino)-6-(trifluoromethyl)-... | Ethylideneamino, trifluoromethyl | Antibacterial (S. typhi: MIC 7.81 µg/mL) | [1] |
| 4-((4-Fluorobenzylidene)amino)-6-(trifluoromethyl)-... | Fluorobenzylidene, trifluoromethyl | Broad-spectrum antibacterial (MIC 3.90 µg/mL vs. E. coli) | [1] |
| 3-(Methylthio)-6-tert-butyl-... (Metribuzin) | Methylthio, tert-butyl | Herbicidal (photosynthesis inhibition) | [5, 9, 10] |
| 6-(4-Ethoxybenzyl)-3-(cyclopentylamino)-... | Cyclopentylamino, 4-ethoxybenzyl | Structural analogue (no activity data) | [14] |
Key Observations :
- Antimicrobial Activity: Fluorinated derivatives (e.g., 20b in ) exhibit superior antibacterial potency (MIC 3.90 µg/mL) compared to non-halogenated analogs (MIC 7.81–15.62 µg/mL) due to enhanced electron-withdrawing effects and biofilm inhibition .
- Herbicidal Activity: Metribuzin (4-amino-6-tert-butyl-3-methylthio-triazinone) inhibits photosynthesis in weeds via amino acid biosynthesis disruption, with high water solubility (1.22 mg/L) and moderate soil persistence .
- Toxicity: Triazinones with halogen atoms (e.g., fluorine) or sulfonyl groups show higher toxicity to Daphnia magna than non-halogenated analogs, suggesting substituents critically influence ecotoxicological profiles .
Antimicrobial Efficacy :
- Compound 20b (4-fluorobenzylidene-substituted triazinone): Exhibited 87% inhibition of E. coli biofilm formation and MIC 3.90 µg/mL, outperforming ciprofloxacin (MIC 0.39 µg/mL) in biofilm-specific activity .
- Compound 20a (ethylideneamino-substituted): Demonstrated antifungal activity against A. flavus (MIC 15.62 µg/mL), comparable to nystatin (MIC 8.25 µg/mL) .
Anticancer Potential:
- 4-Amino-3-(3-hydroxypropylthio)-6-(2-thienylvinyl)-... (Compound 12): Showed cytotoxic effects against cancer cell lines, attributed to the thienylvinyl group enhancing DNA intercalation or kinase inhibition .
Herbicidal Specificity :
Toxicity and Environmental Impact
Table 2: Toxicity Comparison
| Compound | Toxicity (Model Organism) | Key Substituents | Reference |
|---|---|---|---|
| Halogen-free oxazolone | Low toxicity (D. magna) | Non-halogenated, sulfonylphenyl | [2] |
| Fluorine-containing triazinone | High toxicity (D. magna) | Fluorobenzylidene | [2] |
| Metribuzin | Moderate ecotoxicity (algae) | Methylthio, tert-butyl | [10] |
Notable Trends:
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Carbonyl Precursors
Procedure :
A foundational method involves the cyclocondensation of thiocarbohydrazide with α-ketoamide intermediates. For this compound, the reaction proceeds as follows:
- Intermediate Synthesis :
- Cyclization :
- Oxidation :
Key Data :
| Step | Reagent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Ethanol | 80°C | 85% | 95% |
| 2 | HCl | 110°C | 70% | 90% |
| 3 | H₂O₂ | 25°C | 92% | 98% |
Advantages : High scalability and cost-effectiveness.
Limitations : Requires strict control of pH during neutralization to avoid byproducts.
One-Pot Multi-Component Reaction (MCR)
Procedure :
A streamlined one-pot approach utilizes:
- Reactants :
- 4-Methylbenzyl chloride, cyclopentylamine, and ethyl 2-cyanoacetate.
- Catalyst :
- Cyclization :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 10–15 hours |
| Temperature | 90°C |
| Yield | 88–92% |
| Catalyst Reusability | 5 cycles (≥85% yield) |
Advantages : Reduced solvent waste and shorter reaction time.
Limitations : High catalyst loading (10 mol%) required for optimal yields.
Post-Functionalization of Preformed Triazinones
Procedure :
This modular method involves sequential derivatization of a 1,2,4-triazin-5-one scaffold:
- Core Synthesis :
- Amination :
Key Data :
| Step | Substrate | Conditions | Yield |
|---|---|---|---|
| 1 | Thiocarbohydrazide | HCl, reflux | 75% |
| 2 | Cyclopentylamine | DMF, 120°C, 24h | 68% |
Advantages : Flexibility in modifying substituents.
Limitations : Lower yields due to competing side reactions at high temperatures.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 70–92% | 90–98% | High | Moderate |
| One-Pot MCR | 88–92% | 95–99% | Moderate | High |
| Post-Functionalization | 68–75% | 85–90% | Low | Low |
Optimal Choice : The one-pot MCR method balances yield, purity, and environmental impact, making it preferable for industrial applications.
Characterization and Validation
Q & A
Q. What are the standard synthetic routes for 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, and how are intermediates characterized?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
Step 1 : Reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 4-methylbenzyl chloride) under basic conditions to form the triazine core .
Step 2 : Introducing the cyclopentylamine group via nucleophilic substitution or reductive amination .
Reaction progress is monitored using thin-layer chromatography (TLC) , and intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopentylamino vs. benzyl groups) and assess purity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazinone moiety) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if single crystals are obtainable) .
Q. How is the compound screened for preliminary biological activity?
- In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cell-based assays : Assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines) via MTT or ATP-luminescence assays .
- Controls : Include positive controls (known inhibitors) and vehicle controls to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Statistical rigor : Use split-plot experimental designs to account for variability in assay conditions (e.g., plate-to-plate differences) .
- Dose-response validation : Repeat assays with adjusted concentrations to rule out false positives/negatives .
- Mechanistic follow-up : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
- Substituent variation : Systematically modify the cyclopentylamino or benzyl groups to assess steric/electronic effects (e.g., replace 4-methylbenzyl with halogenated analogs) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic modifications .
- Metabolic stability : Introduce electron-withdrawing groups to reduce oxidative degradation in hepatic microsome assays .
Q. What experimental design considerations are critical for in vivo studies?
- Animal models : Select species with relevant target expression (e.g., murine xenografts for antitumor studies).
- Dosage optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life .
- Endpoint analysis : Use histopathology and biomarker profiling (e.g., ELISA for inflammatory cytokines) to correlate efficacy with mechanistic pathways .
Q. How can synthetic yields be improved while maintaining purity?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .
- Temperature control : Optimize reaction temperatures (e.g., 60–80°C for cyclization steps) to balance yield and decomposition .
- Purification : Employ flash chromatography or HPLC with C18 columns for high-purity isolation .
Q. What methodologies address the compound’s instability in aqueous solutions?
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
- Buffering : Store solutions in phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis .
- Degradation profiling : Use LC-MS to identify degradation products and adjust formulation accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
